6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with an azepane group, a methoxyethyl group, and a nitro group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Azepane Group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with an azepane moiety.
Addition of the Methoxyethyl Group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-(azepan-1-yl)-N-(2-methoxyethyl)propanamide: This compound shares structural similarities with 6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine, including the azepane and methoxyethyl groups.
2-(azepan-1-yl)ethylamine: Another structurally related compound that features the azepane group.
Uniqueness
This compound is unique due to the combination of its functional groups and the pyrimidine ring structure. This unique combination may confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
672343-94-1 |
---|---|
Molecular Formula |
C13H22N6O3 |
Molecular Weight |
310.35 g/mol |
IUPAC Name |
6-(azepan-1-yl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H22N6O3/c1-22-9-6-15-13-16-11(14)10(19(20)21)12(17-13)18-7-4-2-3-5-8-18/h2-9H2,1H3,(H3,14,15,16,17) |
InChI Key |
TUHLCFBWCFPADA-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.